molecular formula C10H18BN3O2 B6255777 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole CAS No. 2710298-10-3

1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B6255777
CAS No.: 2710298-10-3
M. Wt: 223.1
InChI Key:
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Description

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with an ethyl group and a boron-containing dioxaborolane moiety. It is often used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the following steps:

    Cycloaddition Reaction: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne.

    Borylation: The resulting triazole is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding boronic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield different reduced forms.

    Substitution: The boron moiety allows for Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioconjugates and probes for biological imaging and diagnostics.

    Medicine: It serves as a precursor for the synthesis of boron-containing drugs used in cancer therapy and other medical applications.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The triazole ring provides stability and rigidity to the molecule, enhancing its reactivity and selectivity in chemical transformations.

Comparison with Similar Compounds

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: This compound has a similar boron-containing moiety but differs in the heterocyclic ring structure.

    1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound also contains a dioxaborolane group but has an imidazole ring instead of a triazole ring.

The uniqueness of this compound lies in its specific combination of the triazole ring and the boron-containing dioxaborolane moiety, which imparts distinct reactivity and applications in various fields of research.

Properties

CAS No.

2710298-10-3

Molecular Formula

C10H18BN3O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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